molecular formula C22H17BrN4O B11480958 6-bromo-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11480958
M. Wt: 433.3 g/mol
InChI Key: HPECEHZFINETLL-UHFFFAOYSA-N
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Description

6-bromo-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 6th position, an indole group at the 2nd position, and a methoxyphenyl group attached to the nitrogen atom. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 6-bromo-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.

    Formation of Imidazo[1,2-a]pyridine: The brominated indole is then reacted with 2-aminopyridine under cyclization conditions to form the imidazo[1,2-a]pyridine core.

    N-Substitution: Finally, the imidazo[1,2-a]pyridine is reacted with 4-methoxyaniline to introduce the methoxyphenyl group at the nitrogen atom.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment.

Chemical Reactions Analysis

6-bromo-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form new C-C or C-N bonds.

Scientific Research Applications

6-bromo-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

6-bromo-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:

    6-bromo-2-(1H-indol-3-yl)imidazo[1,2-a]pyridine: Lacks the methoxyphenyl group, which may affect its biological activity.

    2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine: Lacks the bromine atom, which may influence its reactivity and binding properties.

    6-chloro-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine: Contains a chlorine atom instead of bromine, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H17BrN4O

Molecular Weight

433.3 g/mol

IUPAC Name

6-bromo-2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H17BrN4O/c1-28-16-9-7-15(8-10-16)25-22-21(26-20-11-6-14(23)13-27(20)22)18-12-24-19-5-3-2-4-17(18)19/h2-13,24-25H,1H3

InChI Key

HPECEHZFINETLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CNC5=CC=CC=C54

Origin of Product

United States

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